1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide
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Overview
Description
VU6007477 is a novel M1 PAM. VU6007477 resulted in good rat M1 PAM potency (EC50 = 230 nM, 93% ACh max), minimal M1 agonist activity (agonist EC50 > 10 μM), good CNS penetration (rat brain/plasma Kp = 0.28, Kp,uu = 0.32; mouse Kp = 0.16, Kp,uu = 0.18), and no cholinergic adverse events (AEs, e.g., seizures).
Scientific Research Applications
Heterocyclic Compound Synthesis
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide is involved in the synthesis of novel heterocyclic compounds. These compounds have been prepared starting from ethyl 2H-pyrano [2,3-b] pyridine-3-carboxylate, undergoing various reactions to yield derivatives like 1,2,4-oxadiazole, which are expected to exhibit improved hypertensive activity (Kumar & Mashelker, 2007).
ATM Kinase Inhibition
The compound is part of a series of 3-quinoline carboxamides discovered as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, exhibit potent and highly selective ATM inhibitory activity with suitable ADME properties for oral administration. Their efficacy in combination with DSB-inducing agents has been observed in disease-relevant models (Degorce et al., 2016).
Antimicrobial Activity
Pyrimidine derivatives, including structures like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have been synthesized and exhibit antimicrobial properties. The Biginelli reaction was used for synthesis, and these compounds show potential in various medical and other applications (Rathod & Solanki, 2018).
Crystal Structure Studies
The compound is used in the synthesis and study of new pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, for crystal structure and computational studies. These studies include density-functional-theory (DFT) calculations and investigations into the thermodynamic properties of cyclization reactions (Shen et al., 2012).
Functionalization Reactions
The compound is involved in functionalization reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides. These reactions have been studied both experimentally and theoretically to understand their mechanisms (Yıldırım, Kandemirli & Demir, 2005).
Glycine Transporter Inhibition
It's also used in the identification of potent and orally available glycine transporter 1 inhibitors. These compounds, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, show significant inhibitory activity and favorable pharmacokinetics, with potential applications in neurological conditions (Yamamoto et al., 2016).
properties
CAS RN |
2220141-46-6 |
---|---|
Product Name |
1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide |
Molecular Formula |
C24H26N6O2 |
Molecular Weight |
430.512 |
IUPAC Name |
1-methyl-4-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-N-(tetrahydro-2H-pyran-4-yl)-1Hpyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C24H26N6O2/c1-29-8-5-20-17(11-16-3-4-21(25-13-16)18-14-26-30(2)15-18)12-22(28-23(20)29)24(31)27-19-6-9-32-10-7-19/h3-5,8,12-15,19H,6-7,9-11H2,1-2H3,(H,27,31) |
InChI Key |
OYSPYZFYHUIBOS-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(CC2=CC=C(C3=CN(C)N=C3)N=C2)=C4C(N(C)C=C4)=N1)NC5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VU6007477; VU-6007477; VU 6007477 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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